4'-Trifluoromethoxy-biphenyl-2-carbaldehyde
Overview
Description
4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 g/mol . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde involves several steps . One method involves the use of boron trifluoride diethyl etherate in toluene at 80℃ for 10 hours . Another method involves a multi-step reaction with copper diacetate and copper (II) bis (trifluoromethanesulfonate) in toluene at 80 °C .Molecular Structure Analysis
The InChI code for 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is 1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H . The InChI key is OREJGMWHMXRZGK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde are complex and varied . They can involve conditions such as reflux with copper diacetate in toluene , or reactions with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol and toluene .Physical And Chemical Properties Analysis
The physical state of 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is liquid . It has a predicted boiling point of 330.9° C at 760 mmHg and a predicted density of 1.3 g/mL . The refractive index is predicted to be n 20D 1.54 .Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase (sEH)
A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These compounds are promising as inhibitors of human soluble epoxide hydrolase .
Trifluoromethoxylation Reagents
The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Design of sEH Inhibitors
4-(Trifluoromethoxy)phenyl is one of the most common lipophilic groups, which is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH) .
Clinical Trials of sEH Inhibitors
In 2020, clinical trials of a new sEH inhibitor containing a 4-(trifluoromethoxy)phenyl fragment, (S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N′-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026), have started .
Studying Biological Processes Related to Aging
Compounds containing a 4-(trifluoromethoxy)phenyl group also exhibit other activities. For instance, N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide may be useful in studying biological processes related to aging .
Insecticide (or Zoocide)
2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (metaflumizone, ProMeris) is used as an insecticide (or zoocide), which acts by blocking potential-dependent sodium channels in injurious insects and rodents .
Antitumor Activity
3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide showed antitumor activity via inhibition of tyrosine kinase .
Synthesis of Bis-ureas
Although more than 100 N,N′-disubstituted ureas containing a 4-(trifluoromethoxy)phenyl fragment have been reported up to now, the synthesis of such bis-ureas was not undertaken previously .
Safety and Hazards
The safety information for 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is advised to avoid heat, flames, sparks, exposure to moisture, and incompatible products such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents .
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDYSHSBKDFJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375316 | |
Record name | 4'-Trifluoromethoxy-biphenyl-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Trifluoromethoxy-biphenyl-2-carbaldehyde | |
CAS RN |
728919-13-9 | |
Record name | 4'-Trifluoromethoxy-biphenyl-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 728919-13-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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